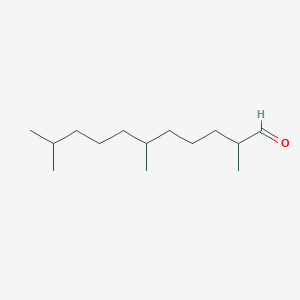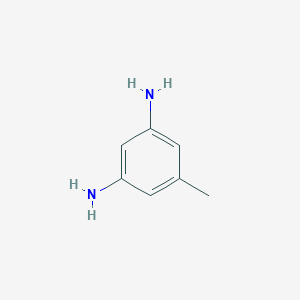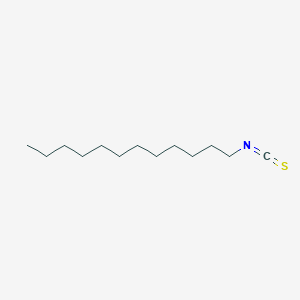
2,6,10-Trimethylundecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Trimethylundecanal is an organic compound with the molecular formula C14H28O. It is a type of aldehyde, specifically a trimethyl-substituted undecanal. This compound is known for its fresh, aldehydic, and marine scent, making it a valuable ingredient in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6,10-Trimethylundecanal can be synthesized through various organic synthesis methods. One common method involves the oxidation of the corresponding alcohol, 2,6,10-trimethylundecanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an acidic medium .
Industrial Production Methods: In industrial settings, the production of undecanal, 2,6,10-trimethyl- often involves the catalytic dehydrogenation of the corresponding alcohol. This process is typically carried out in the presence of a metal catalyst such as palladium or platinum at elevated temperatures .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: 2,6,10-trimethylundecanoic acid.
Reduction: 2,6,10-trimethylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6,10-Trimethylundecanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of undecanal, 2,6,10-trimethyl- involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This interaction is crucial in many biochemical processes and can affect the compound’s biological activity .
Comparison with Similar Compounds
2,6,10-Trimethyl-9-undecenal: Another trimethyl-substituted undecanal with similar olfactory properties.
2-Methyl-4-(2,6,6-trimethyl-2(1)-cyclohexen-1-yl)butanal: An aliphatic unsaturated aldehyde with a woody and powerful odor.
Uniqueness: 2,6,10-Trimethylundecanal is unique due to its specific trimethyl substitution pattern, which imparts distinct olfactory properties and chemical reactivity. Its ability to blend well with floral, fruity, and woody notes makes it particularly valuable in the fragrance industry .
Properties
CAS No. |
105-88-4 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2,6,10-trimethylundecanal |
InChI |
InChI=1S/C14H28O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h11-14H,5-10H2,1-4H3 |
InChI Key |
MBZCATXQAHUZEZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C=O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)C=O |
| 105-88-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)





